molecular formula C12H24N2O2 B2802653 tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate CAS No. 1526660-19-4

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B2802653
CAS RN: 1526660-19-4
M. Wt: 228.336
InChI Key: LYPUODUBNLFENM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-8-6-7-14 (9 (2)10 (8)13)11 (15)16-12 (3,4)5/h8-10H,6-7,13H2,1-5H3 . This indicates that the molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to one of the carbon atoms next to the nitrogen. The molecule also contains a tert-butyl ester group attached to the carbon atom next to the nitrogen .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of the compound is 228.33 . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point were not available in the sources I found .

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • The compound serves as a precursor for the synthesis of piperidine derivatives, showcasing its utility in the preparation of diverse piperidine structures through reactions such as 3-allylation and stereoselective syntheses. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes reactions to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, highlighting its potential as a versatile synthon in organic synthesis (Moskalenko et al., 2014).

Chiral Auxiliary Applications

  • The compound is also explored for its applications as a chiral auxiliary and a building block in dipeptide synthesis. It demonstrates the effectiveness in the preparation of enantiomerically pure substances, showcasing its importance in the synthesis of stereoselectively complex organic molecules (Studer et al., 1995).

Characterization and Molecular Structure Analysis

  • Advanced characterization techniques, including X-ray crystallography and DFT analyses, are utilized to understand the molecular structure and properties of derivatives synthesized from tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate. These studies provide insights into the chemical behavior and potential applications of these compounds in further synthetic endeavors (Çolak et al., 2021).

Novel Synthetic Routes and Methodologies

  • Research has also focused on developing novel synthetic routes and methodologies using tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate as a starting material or intermediate. These studies contribute to the broadening of synthetic approaches in organic chemistry, facilitating the synthesis of complex molecules with potential applications in various fields (Moskalenko et al., 2015).

Mechanism of Action

The mechanism of action of “tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate” is not specified in the sources I found. It’s worth noting that the mechanism of action for a chemical compound largely depends on the context in which it is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The compound is associated with several hazard statements including H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(13)12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPUODUBNLFENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCN1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate

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